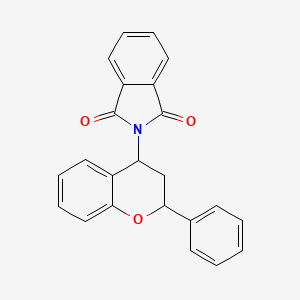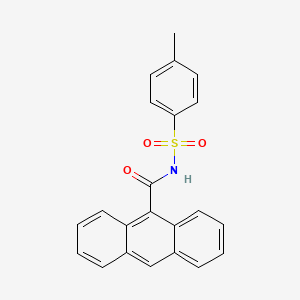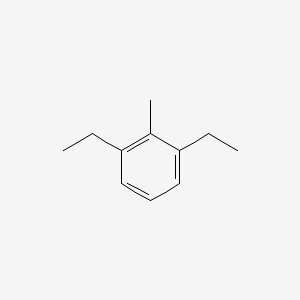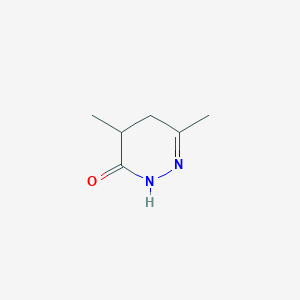
4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-4,6-dimethylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-4,6-dimethylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diaminobutane with acetoacetic ester, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
4,5-Dihydro-4,6-dimethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine-3,6-dione derivatives, while substitution reactions could produce various substituted pyridazines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,5-dihydro-4,6-dimethylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methyl and dihydro modifications.
4,5-Dihydro-3(2H)-pyridazinone: A closely related compound with similar chemical properties.
6-Methylpyridazine: Another derivative with a single methyl group.
Uniqueness
4,5-Dihydro-4,6-dimethylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups and the dihydro structure can affect its stability, solubility, and interaction with other molecules.
特性
CAS番号 |
23227-96-5 |
|---|---|
分子式 |
C6H10N2O |
分子量 |
126.16 g/mol |
IUPAC名 |
3,5-dimethyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H10N2O/c1-4-3-5(2)7-8-6(4)9/h4H,3H2,1-2H3,(H,8,9) |
InChIキー |
KJZAENJNBTVSJU-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=NNC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


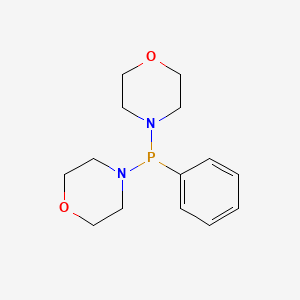

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)

![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)
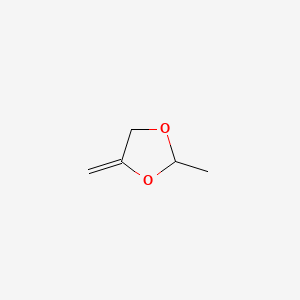
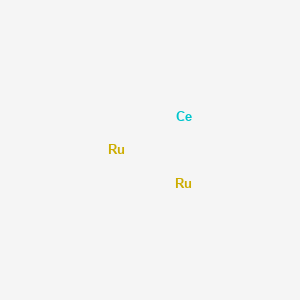
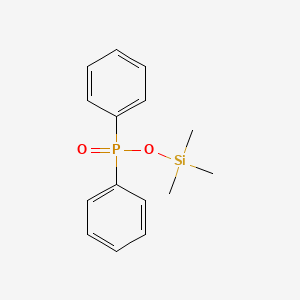

![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
